molecular formula C11H12N2O2 B13175315 2-Amino-3-(1-benzofuran-3-yl)propanamide

2-Amino-3-(1-benzofuran-3-yl)propanamide

Katalognummer: B13175315
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: MHDPODYAOPMPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1-benzofuran-3-yl)propanamide is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-benzofuran-3-yl)propanamide typically involves the reaction of benzofuran derivatives with appropriate amines under controlled conditions. One common method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1-benzofuran-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid derivatives, while reduction could produce benzofuran-3-ylmethanol derivatives .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells, leading to anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(1-benzofuran-3-yl)propanamide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-amino-3-(1-benzofuran-3-yl)propanamide

InChI

InChI=1S/C11H12N2O2/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H2,13,14)

InChI-Schlüssel

MHDPODYAOPMPHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.